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molecular formula C12H7ClFIO B8395268 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol

6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol

Cat. No. B8395268
M. Wt: 348.54 g/mol
InChI Key: OYGFGUWXYGHIDZ-UHFFFAOYSA-N
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Patent
US08772293B2

Procedure details

To a solution of 6-chloro-4′-fluorobiphenyl-3-ol (Preparation 104, 280 mg, 1.26 mmol) in acetic acid (2.5 mL), dichloromethane (2.5 mL) and concentrated sulfuric acid (25 μL) was added N-iodosuccinimide (272 mg, 1.21 mmol) at room temperature. The reaction mixture was stirred for 18 hours at room temperature. Dichloromethane (60 mL) was added and the organic layer was washed with brine (2×20 mL), dried over MgSO4, filtered and evaporated. The residue was purified by silica gel chromatography eluting 33% dichloromethane in heptane to afford the title compound (306 mg, 70%) as a colourless oil.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
25 μL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:6][C:5]([OH:15])=[CH:4][CH:3]=1.[I:16]N1C(=O)CCC1=O>C(O)(=O)C.ClCCl.S(=O)(=O)(O)O>[Cl:1][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:6][C:5]([OH:15])=[C:4]([I:16])[CH:3]=1

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1C1=CC=C(C=C1)F)O
Name
Quantity
272 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 μL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting 33% dichloromethane in heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C1=CC=C(C=C1)F)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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